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Hydroxypropylene

Cat. No.: B8440576
M. Wt: 58.08 g/mol
InChI Key: DOKHEARVIDLSFF-UHFFFAOYSA-N
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Description

Terminological Clarification and Chemical Scope

To fully appreciate the scientific discourse surrounding hydroxypropylene, a precise understanding of its definition and the scope of related compounds is essential.

In chemical nomenclature, "this compound" refers to a specific functional group with the chemical structure -CH2CH(OH)CH3. wikipedia.org This moiety is derived from propylene (B89431) oxide, where a hydroxyl (-OH) group is attached to the propylene backbone. wikipedia.org The presence of this functional group imparts unique characteristics to the molecules it is a part of, influencing their solubility, reactivity, and physical state.

Several hydroxypropylated compounds have garnered significant attention within the academic community due to their versatile properties and wide-ranging applications. Among the most extensively studied are Hydroxypropyl Cellulose (B213188) (HPC), Hydroxypropyl Methylcellulose (B11928114) (HPMC), and Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Hydroxypropyl Cellulose (HPC): A derivative of cellulose, HPC is formed by the hydroxypropylation of hydroxyl groups in the repeating glucose units. wikipedia.org This modification renders the polymer soluble in both water and organic solvents. ihpmc.com HPC is noted for its film-forming capabilities and is utilized in various research applications, including as a sieving matrix for DNA separations and in the development of drug delivery systems. ihpmc.comnih.gov

Hydroxypropyl Methylcellulose (HPMC): HPMC is a semisynthetic polymer derived from cellulose, where hydroxyl groups are substituted with both methoxy (B1213986) and hydroxypropyl groups. wikipedia.org This dual modification enhances its water solubility and provides thermal gelation properties. wikipedia.org In academic research, HPMC is extensively investigated for its role as a controlled-release agent in pharmaceutical formulations, a thickener in various applications, and a binder in tablet manufacturing. wikipedia.orghlhpmc.com Its biocompatibility and biodegradability make it a subject of interest in biomedical applications like tissue engineering. alfachemic.com

Hydroxypropyl-β-cyclodextrin (HP-β-CD): This compound is a chemically modified derivative of β-cyclodextrin, a cyclic oligosaccharide. cyclodextrinnews.com The introduction of hydroxypropyl groups significantly increases its aqueous solubility compared to the parent cyclodextrin (B1172386). cyclodextrinnews.com HP-β-CD is a subject of intense academic study primarily due to its ability to form inclusion complexes with a wide range of hydrophobic molecules. This property is exploited in pharmaceutical research to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs. cyclodextrinnews.comcelluloseether.com

Interactive Table of Key Hydroxypropylated Compounds

Compound Parent Molecule Key Properties Primary Areas of Academic Study
Hydroxypropyl Cellulose (HPC) Cellulose Water and organic solvent solubility, film-forming Drug delivery, DNA separation, material science
Hydroxypropyl Methylcellulose (HPMC) Cellulose Water solubility, thermal gelation, controlled-release Pharmaceutical formulations, biomedical engineering, food science
Hydroxypropyl-β-cyclodextrin (HP-β-CD) β-cyclodextrin High aqueous solubility, inclusion complex formation Drug delivery, molecular encapsulation, pharmaceutical sciences

Historical Context of Research on Hydroxypropyl Chemistry

The development of hydroxypropyl compounds is intrinsically linked to the broader history of cellulose ether research. The initial etherification of cellulose was reported in 1905, with the first patents for cellulose ethers appearing around 1912. melacoll.comsci-hub.semfa.org Commercial production of certain cellulose ethers commenced in Germany in the 1920s and in the United States in the 1930s. kimacellulose.com

The early 20th century saw the specific development of Hydroxypropyl Cellulose (HPC) and other cellulose ethers with improved solubility and functionality. kemoxcellulose.com Research into Hydroxypropyl Methylcellulose (HPMC) in China began in the 1970s, leading to large-scale production in the subsequent decades. mdpi.com The development of Hydroxypropyl-β-cyclodextrin is tied to the advancements in cyclodextrin research, with significant progress in its production methods occurring in the 1970s and 1980s. celluloseether.com

Fundamental Academic Significance of Hydroxypropyl Compounds in Chemical Science

The academic significance of hydroxypropyl compounds stems from their remarkable versatility and the wide array of properties they exhibit. These compounds are fundamental tools in various fields of chemical science.

Their biocompatibility and biodegradability make them prime candidates for research in biomedical and pharmaceutical applications. alfachemic.commdpi.com In pharmaceutical sciences, they are extensively studied as excipients that can control the release of active pharmaceutical ingredients, thereby improving therapeutic outcomes. hlhpmc.com The ability of HPMC to form hydrogels is crucial for its use in mucoadhesive drug delivery systems.

Furthermore, the unique solubility characteristics of compounds like HPC, which is soluble in both water and organic solvents, make it a valuable material in diverse research contexts. ihpmc.com The inclusion complexation ability of HP-β-CD is a cornerstone of supramolecular chemistry research, enabling the study of host-guest interactions and the development of novel formulations for poorly soluble molecules. cyclodextrinnews.com The ongoing research into modifying and functionalizing these hydroxypropyl compounds continues to open new avenues in materials science, nanotechnology, and green chemistry. alfachemic.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O B8440576 Hydroxypropylene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6O

Molecular Weight

58.08 g/mol

IUPAC Name

prop-1-en-1-ol

InChI

InChI=1S/C3H6O/c1-2-3-4/h2-4H,1H3

InChI Key

DOKHEARVIDLSFF-UHFFFAOYSA-N

Canonical SMILES

CC=CO

Related CAS

28388-89-8

Origin of Product

United States

Synthesis Methodologies of Hydroxypropylated Compounds

Etherification Reactions for Hydroxypropyl Derivatives

Etherification is the primary chemical route for producing hydroxypropyl derivatives of polysaccharides. This process involves the formation of an ether linkage between the hydroxyl groups of the polymer and the hydroxypropylating agent. The reaction fundamentally enhances the polymer's interaction with solvents by disrupting the extensive intermolecular and intramolecular hydrogen bonding that characterizes the native polymer's structure.

Hydroxypropylation of Cellulose (B213188)

Cellulose, a linear polymer of β(1→4) linked D-glucose units, is rendered water-soluble through hydroxypropylation. This process introduces hydroxypropyl groups (–CH₂CH(OH)CH₃) onto the cellulose backbone, transforming the insoluble biopolymer into hydroxypropyl cellulose (HPC), a versatile material with wide-ranging industrial applications. patsnap.com

The synthesis of HPC is accomplished through the chemical reaction of cellulose with propylene (B89431) oxide. patsnap.comkemoxcellulose.com This reaction is an etherification process where the propylene oxide ring opens and grafts onto the hydroxyl groups of the anhydroglucose (B10753087) units of the cellulose chain. patsnap.com The initial step involves the activation of cellulose with an alkali, typically sodium hydroxide (B78521), to form alkali cellulose. This alkali cellulose is then reacted with liquid propylene oxide. sci-hub.se The reaction results in the formation of ether bonds, fundamentally altering the polymer's properties. patsnap.com

The general reaction can be represented as:

Cell-OH + NaOH → Cell-O⁻Na⁺ + H₂O (Activation of Cellulose)

Cell-O⁻Na⁺ + CH₃CH(O)CH₂ → Cell-O-CH₂CH(OH)CH₃ (Hydroxypropylation)

A secondary reaction can also occur where propylene oxide reacts with the newly formed hydroxyl group of a substituent, leading to the formation of poly(propylene glycol) side chains.

The hydroxypropylation of cellulose is conducted under alkaline conditions, which are essential for activating the hydroxyl groups on the cellulose backbone. kemoxcellulose.com Sodium hydroxide (NaOH) is a commonly used catalyst for this purpose. kemoxcellulose.comcellulosechemtechnol.ro The process typically begins with mercerization, where cellulose is treated with a concentrated NaOH solution to produce alkali cellulose. cellulosechemtechnol.ro This step is crucial for disrupting the crystalline structure of cellulose, making the hydroxyl groups more accessible to the etherifying agent.

Recent advancements have introduced alternative solvent systems to create a more homogeneous reaction environment. One such system is a NaOH/urea aqueous solution. sciopen.comncsu.edu This solvent can dissolve cellulose directly, allowing the hydroxypropylation to proceed in a homogenous phase. sciopen.com This method can produce high-purity, uniform hydroxypropyl cellulose under mild conditions, potentially reducing byproducts and cellulose degradation. google.com

Reaction conditions such as temperature and time are critical parameters. The etherification reaction temperature is typically controlled in the range of 55–85 °C, as lower temperatures result in a very slow reaction rate, while temperatures above 80 °C can lead to an increase in side reactions. cellulosechina.com The reaction time generally ranges from 5 to 10 hours. cellulosechina.com

ParameterTypical RangeNotesSource
Catalyst Sodium Hydroxide (NaOH)Used to form alkali cellulose. kemoxcellulose.comcellulosechemtechnol.ro
Solvent System Isopropyl alcohol, tert-butanol; or NaOH/urea aqueous solutionOrganic diluents are used in slurry processes. NaOH/urea allows for a homogeneous reaction. sciopen.comcellulosechina.com
Reaction Temperature 55–85 °CBalances reaction rate and minimization of side reactions. cellulosechina.com
Reaction Time 5–10 hoursVaries depending on desired substitution and other conditions. cellulosechina.com
Etherifying Agent Propylene Oxide (PO)Reacts with alkali cellulose to form HPC. patsnap.comkemoxcellulose.com

The properties of hydroxypropyl cellulose are largely determined by two key parameters: the Degree of Substitution (DS) and the Molar Substitution (MS). kimachemical.com

Degree of Substitution (DS): This refers to the average number of hydroxyl groups on each anhydroglucose unit that have been substituted with hydroxypropyl groups. Since each anhydroglucose unit has three available hydroxyl groups, the theoretical maximum DS is 3. kimachemical.com

Molar Substitution (MS): This represents the average total number of moles of propylene oxide that have reacted per anhydroglucose unit. arpnjournals.org Because the hydroxyl group on a newly added hydroxypropyl substituent can also react with propylene oxide to form side chains, the MS value can be greater than 3. arpnjournals.orgacs.org

Control over DS and MS is crucial as it dictates the final properties of the HPC, such as its solubility in water and organic solvents, viscosity, and thermal behavior. patsnap.comkimachemical.comwhiterose.ac.uk These parameters are controlled by adjusting the reaction conditions, including the molar ratio of propylene oxide to cellulose, the concentration of the alkaline catalyst, reaction temperature, and reaction time. kimachemical.comgoogle.com For instance, a higher concentration of propylene oxide generally leads to higher MS values. cellulosechemtechnol.ro By carefully manipulating these factors, HPC can be tailored for specific applications. kimachemical.com

The three hydroxyl groups on the anhydroglucose unit of cellulose, located at the C-2, C-3, and C-6 positions, exhibit different reactivities during the hydroxypropylation reaction. The distribution of substituents among these positions, known as regioselectivity, is a critical structural aspect of HPC.

Studies on HPC synthesized in a homogeneous NaOH/urea aqueous solution have shown that the relative reactivity of the hydroxyl groups follows the order: O-6 > O-2 > O-3 . sciopen.com The primary hydroxyl group at the C-6 position is the most reactive, followed by the secondary hydroxyl group at the C-2 position, with the C-3 hydroxyl group being the least reactive. sciopen.comarpnjournals.org This preferential substitution is attributed to steric accessibility, with the C-6 hydroxyl being less sterically hindered than the C-2 and C-3 hydroxyls. researchgate.net The distribution of substituents influences the polymer's properties, including its solubility and interaction with other molecules. researchgate.net

Hydroxypropylation of Chitosan (B1678972)

Chitosan, a linear polysaccharide derived from the deacetylation of chitin, possesses reactive primary hydroxyl and amino groups that can be modified. Hydroxypropylation of chitosan is a key modification to improve its poor solubility in water and neutral pH solutions, thereby expanding its applications. doaj.orgpurkh.com

The synthesis of hydroxypropyl chitosan involves an etherification reaction with propylene oxide as the etherifying agent, typically carried out in an alkaline environment. doaj.orgnih.gov Isopropanol (B130326) is often used as a solvent in this reaction. doaj.orgpurkh.com The reaction primarily targets the more reactive primary hydroxyl groups (at the C-6 position) and, to a lesser extent, the amino groups, especially under alkaline conditions. purkh.com

Optimal reaction conditions have been investigated to maximize the yield and grafting ratio. For example, one study identified optimal conditions as using 2 g of chitosan with 25 g of isopropanol and 25 g of propylene oxide, reacting at 55°C for 7 hours in an alkaline environment. purkh.com Another set of conditions involved soaking chitosan in a 50% (w/w) aqueous NaOH solution, followed by reaction with propylene oxide in isopropanol at 60°C for 8 hours. asianpubs.org These modifications result in a water-soluble derivative, significantly broadening its utility. doaj.orgpurkh.com

ParameterCondition 1Condition 2Source
Chitosan Amount 2 g2 g purkh.com, asianpubs.org
Propylene Oxide 25 g20 mL purkh.com, asianpubs.org
Solvent 25 g Isopropanol20 mL Isopropanol purkh.com, asianpubs.org
Alkaline Condition Alkaline Environment5 mL of 50% (w/w) NaOH purkh.com, asianpubs.org
Temperature 55°C60°C purkh.com, asianpubs.org
Time 7 hours8 hours purkh.com, asianpubs.org

Hydroxypropylation of Cyclodextrins

Hydroxypropyl-β-cyclodextrin (HPβCD) is a derivative of β-cyclodextrin, a cyclic oligosaccharide produced from starch. atamanchemicals.comwikipedia.org It is synthesized by reacting β-cyclodextrin with propylene oxide in a basic aqueous solution. atamanchemicals.comgoogle.com This chemical modification is performed to overcome the limited water solubility of the parent β-cyclodextrin. atamanchemicals.com The introduction of hydroxypropyl groups disrupts the intramolecular hydrogen bonds of the cyclodextrin (B1172386) molecule, significantly enhancing its solubility in water. google.com

The synthesis process typically involves dissolving β-cyclodextrin in an aqueous solution of a base, such as sodium hydroxide. google.comprepchem.com Propylene oxide is then added to this alkaline solution under controlled temperature conditions. google.comgoogle.com A typical patented method describes charging β-cyclodextrin, propylene oxide, a basic catalyst, and deionized water into a high-pressure autoclave. google.com The etherification reaction is then carried out at a temperature between 50 and 90°C. google.com After the reaction is complete, the mixture is neutralized and filtered. google.com Subsequent purification steps, such as washing with ethanol (B145695), extraction with acetone, and dialysis, are performed to remove unreacted starting materials and byproducts like propylene glycol, yielding the final HPβCD product as a white powder. google.comprepchem.com The average degree of substitution can be controlled by adjusting the molar ratios of the reactants. researchgate.netgoogle.com

The β-cyclodextrin molecule is composed of seven glucopyranose units linked in a ring, with each unit offering hydroxyl groups at the 2, 3, and 6 positions for potential substitution. alfachemic.com The reaction with propylene oxide is not perfectly selective, resulting in a mixture of positional isomers, where the hydroxypropyl groups are attached to different hydroxyl positions on the glucose rings. alfachemic.com This leads to a complex mixture of molecules with varying degrees and patterns of hydroxypropylation. researchgate.net

The substitution pattern can be influenced by the reaction conditions, particularly the concentration of the alkali. atamanchemicals.com High alkali concentrations tend to favor the formation of O-6 substituted products, as the primary hydroxyl group at the 6-position is the most acidic and reactive. atamanchemicals.com Conversely, lower alkali concentrations favor substitution at the O-2 position. atamanchemicals.com This allows for some degree of control over the final isomeric composition of the HPβCD product. The resulting product is always a mixture of numerous isomers, which is a key characteristic of commercially available HPβCD. researchgate.net

Synthesis of Specific Hydroxypropylene-Containing Molecules

Preparation of Gamma-Hydroxypropyl Phosphine (B1218219) Oxide Derivatives via Regioselective Ring-Opening

Gamma-hydroxypropyl phosphine oxide derivatives can be synthesized through the regioselective nucleophilic ring-opening of cyclic phosphinate precursors, specifically 1,2-oxaphospholane (B8521427) 2-oxides. beilstein-journals.orgsemanticscholar.org This method provides a versatile route to P-chirogenic (±)-phosphine oxides, where the phosphorus atom is a stereocenter. beilstein-journals.org The reaction involves treating a 2-substituted-1,2-oxaphospholane 2-oxide with various Grignard reagents (RMgX). beilstein-journals.orgresearchgate.net

The Grignard reagent acts as a nucleophile, attacking the phosphorus atom of the oxaphospholane ring. beilstein-journals.org This attack leads to the cleavage of the endocyclic P-O bond, effectively opening the five-membered ring and generating a γ-hydroxypropyl group attached to the phosphorus center. beilstein-journals.orgsemanticscholar.orgresearchgate.net The reaction is highly regioselective, consistently producing a single alkyl/aryl product resulting from the ring opening. semanticscholar.org For example, reacting 2-phenyl-1,2-oxaphospholane 2-oxide with various Grignard reagents (such as methyl, ethyl, allyl, c-pentyl, and phenyl magnesium bromide) in dry ether produces the corresponding γ-hydroxypropyl (±)-phosphine oxides in high yields. beilstein-journals.orgresearchgate.net The reaction is typically initiated at 0°C and then stirred at room temperature. beilstein-journals.orgresearchgate.net The resulting products can be purified by flash chromatography. beilstein-journals.org

Synthesis of γ-hydroxypropyl (±)-phosphine oxides from 2-phenyl-1,2-oxaphospholane 2-oxide
EntryGrignard Reagent (R in RMgX)Isolated Yield (%)Reference
1Me77 researchgate.net
2Et79
3Allyl71
4c-Pent62
5Ph95

Synthesis of Hydroxypropyl Methyl Cellulose-block-Poly(ε-caprolactone) Copolymers

The synthesis of amphiphilic diblock copolymers, specifically Hydroxypropyl Methyl Cellulose-block-Poly(ε-caprolactone) (HPMC-PCL), involves a multi-step process combining ring-opening polymerization and reductive amination. researchgate.netacs.orgacs.org These copolymers consist of a hydrophilic HPMC block and a hydrophobic PCL block, allowing them to self-assemble into micelles in aqueous solutions. researchgate.netacs.org

The process begins with the synthesis of an end-functionalized PCL. acs.org This is achieved through the ring-opening polymerization of ε-caprolactone. acs.orgacs.org A common initiator for this reaction is 3-(Boc-amino)-1-propanol, with a catalyst such as Sn(Oct)₂. acs.org This step results in a PCL chain with a Boc-protected amine group at one end (Boc-NH-PCL). acs.org The protective Boc group is subsequently removed using trifluoroacetic acid (TFA), yielding an amino-terminated PCL (NH₂-PCL). acs.orgacs.org The presence of the primary amine group is often confirmed using the Kaiser test. acs.org

The final step is the coupling of the hydrophilic HPMC block with the hydrophobic NH₂-PCL block. acs.org This is accomplished via reductive amination, a reaction between the hemiacetal end of the HPMC and the primary amine of the NH₂-PCL. acs.org A reducing agent, such as NaBH(OAc)₃, is used to facilitate this reaction. acs.org The successful synthesis of the HPMC-PCL diblock copolymers is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR), Diffusion-Ordered NMR Spectroscopy (DOSY-NMR), and Fourier Transform Infrared Spectroscopy (FT-IR). researchgate.netacs.orgacs.org

The properties of the resulting copolymers and the micelles they form can be tailored by varying the lengths of the HPMC and PCL blocks. acs.org For instance, the size of the self-assembled spherical micelles is primarily dependent on the length of the hydrophilic HPMC block; a longer HPMC block results in a larger micelle size. acs.org Conversely, the critical micelle concentration decreases as the length of the hydrophobic PCL block increases. acs.org

Synthesis and Properties of HPMC-PCL Copolymers
ParameterDescriptionReference
Hydrophilic BlockHydroxypropyl Methyl Cellulose (HPMC) researchgate.netacs.org
Hydrophobic BlockPoly(ε-caprolactone) (PCL) researchgate.netacs.org
PCL Synthesis MethodRing-Opening Polymerization of ε-caprolactone acs.orgacs.org
Coupling ReactionReductive Amination researchgate.netacs.orgacs.org
Characterization MethodsNMR, DOSY-NMR, FT-IR, Kaiser Test researchgate.netacs.orgacs.org
Micelle Size DependencePrimarily dependent on the HPMC block length acs.org

Preparation of Hydroxypropyl Methyl Cellulose Derivatives in Novel Green Reaction Media

Traditional methods for preparing HPMC derivatives often utilize reaction systems like glacial acetic acid-sodium acetate, which can cause equipment corrosion, generate significant environmental pollution due to non-recyclable solvents, and result in high levels of free acid in the final product. google.com To address these drawbacks, novel green reaction media have been explored for the synthesis of HPMC esters. google.com

One such approach involves using imidazolium (B1220033) ionic liquids as a green reaction medium. google.com The synthesis process consists of an esterification step followed by product extraction. google.com In the esterification step, HPMC is added to a reaction vessel with the ionic liquid and an esterifying agent. google.com The mixture is then stirred and heated to facilitate the reaction. google.com Esterifying agents used in this process can include succinyl oxide, maleic anhydride, and tetrahydrophthalic anhydride. google.com

After the reaction is complete, the mixture is cooled, and a precipitator is added to isolate the HPMC derivative. google.com The resulting precipitate is then filtered and washed. google.com A key advantage of this method is the potential for recycling the reaction medium; the filtrate containing the ionic liquid can be concentrated under reduced pressure and vacuum-dried for reuse. google.com This green approach offers a more environmentally friendly alternative to conventional methods. google.com

Another green solvent system for preparing cellulose ethers is a NaOH/urea aqueous solution. researchgate.netsciopen.com This system provides a non-toxic, non-polluting, and low-cost medium for the homogeneous synthesis of compounds like hydroxypropyl cellulose. researchgate.netgoogle.com The reaction involves dissolving cellulose in the NaOH/urea solution and then adding propylene oxide. sciopen.comgoogle.com This method is noted for its simple operation, mild reaction conditions, high speed, and high yield without the need for organic solvents as diluents. google.com The resulting products exhibit high purity and a uniform distribution of substituent groups. researchgate.netgoogle.com

Green Chemistry Approaches in Hydroxypropyl Compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of hydroxypropylated compounds to minimize environmental impact and improve efficiency. These approaches focus on areas such as the use of alternative solvents, optimization of reaction conditions, and the utilization of bio-based starting materials.

Solvent-Free Processes and Optimized Reaction Conditions

The optimization of reaction conditions is a key aspect of green chemistry, aiming to reduce energy consumption, minimize side reactions, and increase product yield. semarakilmu.com.my For the hydroxypropylation of starch, Response Surface Methodology (RSM) has been employed to determine the optimal parameters for variables such as pH, the amount of propylene oxide, and reaction temperature. semarakilmu.com.my Studies on Saba banana starch found that increasing the amount of propylene oxide, pH, and temperature led to a higher degree of molar substitution. semarakilmu.com.my Propylene oxide, in particular, was identified as having the most significant effect on the hydroxypropylation process. semarakilmu.com.my

Microwave-assisted synthesis represents another green approach that can significantly shorten reaction times and improve product quality compared to traditional heating methods. nih.gov In the hydroxypropylation of corn starch, RSM was used to optimize microwave-assisted conditions, including the amount of propylene oxide, radiation time, and microwave power. nih.gov This method successfully introduced hydroxypropyl groups, as confirmed by Fourier transform infrared spectroscopy. nih.gov

The use of non-toxic and recyclable solvent systems, such as NaOH/urea aqueous solutions, is another significant green advancement. researchgate.netgoogle.com This system allows for the synthesis of hydroxypropyl cellulose under mild conditions (-6°C to 60°C) without the need for organic diluents, resulting in a high-yield, high-purity product. google.com The process is considered a green route because the solvent is non-polluting and the synthesis method is straightforward. researchgate.netgoogle.com

Optimized Conditions for Hydroxypropylation of Starch
Starch SourceMethodOptimized ParametersOutcomeReference
Saba Banana StarchConventional Heating with RSMReaction pH, amount of propylene oxide, reaction temperatureHigher molar substitution with increased parameter values semarakilmu.com.my
Corn StarchMicrowave-Assisted with RSMPropylene oxide: 8%, Radiation time: 6.08 min, Microwave power: 303.43 WOptimal degree of substitution (0.0729 mg/g) and shortened reaction time nih.gov

Exploration of Bio-Based Alternative Materials

The use of renewable, bio-based materials is a cornerstone of green chemistry. Cellulose, the most abundant biopolymer in the world, is a primary raw material for producing hydroxypropylated derivatives like HPMC. kimacellulose.commdpi.com It can be sourced from wood pulp, cotton linters, or other plant fibers. sciopen.comkimacellulose.com The synthesis of HPMC involves treating this base cellulose with an alkali (typically sodium hydroxide) before reacting it with etherifying agents like methyl chloride and propylene oxide. kimacellulose.com

Starch, another abundant and biodegradable polymer, is sourced from various agricultural products for hydroxypropylation. semarakilmu.com.mynih.govsemanticscholar.org Research has explored the use of starch from corn, sago, and different cultivars of sweet potato and banana. semarakilmu.com.mynih.govsemanticscholar.orgnih.gov The hydroxypropylation of starch involves reacting it with propylene oxide under alkaline conditions. semanticscholar.orgresearchgate.net This chemical modification introduces hydroxypropyl groups, which disrupt the internal hydrogen bonds of the starch granules, altering its physicochemical properties to enhance features like freeze-thaw stability, paste clarity, and texture for various applications. researchgate.net

These bio-based polymers are considered green alternatives to petroleum-derived raw materials. mdpi.com Their use in synthesizing hydroxypropylated compounds contributes to a more sustainable and circular economy by utilizing renewable resources. mdpi.com Furthermore, materials derived from natural sources like tamarind and fenugreek are being investigated for the creation of bio-composites, highlighting a broader trend towards using readily available and inexpensive biomass for material synthesis. mdpi.com

Chemical Reactivity and Transformation of Hydroxypropyl Moieties

Reactions of Hydroxypropylated Polymers

Hydroxypropylated polymers, such as hydroxypropyl cellulose (B213188) (HPC) and hydroxypropyl methylcellulose (B11928114) (HPMC), undergo various reactions that can modify their structure and properties. The presence of hydroxypropyl groups, along with remaining free hydroxyl groups on the cellulose backbone, provides sites for chemical modification.

Oxidative Modifications of Hydroxypropyl Cellulose

Oxidative modifications of hydroxypropyl cellulose (HPC) can introduce new functional groups, such as aldehyde, ketone, or carboxyl groups, which are valuable for subsequent functionalization and modification of physicochemical properties. researchgate.net Different oxidizing agents can target specific hydroxyl groups on the HPC structure.

One approach involves the use of the TEMPO/NaBr/NaClO system, which selectively converts primary hydroxyl groups to carboxyl groups. mdpi.com Sodium hypochlorite (B82951) in this system oxidizes the TEMPO radical to the N-oxoammonium ion, which then oxidizes the primary hydroxyl groups. mdpi.com

Another method utilizes sodium periodate (B1199274) (NaIO4), which oxidizes secondary hydroxyl groups, introducing dialdehyde (B1249045) groups into the HPC structure while leaving primary groups unaffected. mdpi.com A combination of these oxidation protocols can also be applied to introduce both aldehyde and carboxylic groups. researchgate.net For instance, TEMPO-mediated oxidation can transform the 2-hydroxypropyl side chains of HPC into terminal ketone moieties. mdpi.com Mild conditions during oxidation are necessary to avoid significant polymer degradation. mdpi.com

The degree of oxidation can be controlled by the amount of the oxidizing agent used, such as sodium hypochlorite in the TEMPO-bleach protocol. mdpi.com For example, in keto-HPC synthesis, a degree of oxidation of 1.5 indicates that approximately 68% of the secondary hydroxyl groups are oxidized to keto groups. mdpi.com

Oxidation of HPC using a mild oxidant like Dess-Martin periodinane has been reported to be fast, efficient, and achieve near-quantitative conversion of hydroxyl groups. nih.gov This method can introduce aldehyde and ketone functional groups. nih.gov

Table 1 shows the carboxylate content obtained after different oxidation methods of HPC.

Oxidation SystemCarboxylate Content (mmol COO⁻/g)
TEMPO-mediated oxidation1.525
TEMPO/NaIO₄ combination1.640
Sodium periodate only0.05

Data derived from search result mdpi.com.

Graft Copolymerization and Derivatization Reactions

Graft copolymerization and derivatization reactions are effective techniques to modify the properties of hydroxypropylated polymers by attaching polar or functional side groups onto the polymer chain. crimsonpublishers.com These reactions allow the resulting product to exhibit the advantageous characteristics of both the base polymer and the grafted or derivatized groups. crimsonpublishers.com

Hydroxypropyl cellulose (HPC) can be used as a core molecule for controlled grafting of monomers through techniques like atom transfer radical polymerization (ATRP). nih.gov, diva-portal.org This can lead to the production of densely grafted comb polymers. nih.gov, diva-portal.org HPC can be reacted with an ATRP initiator or an initiator-functionalized dendron to create macroinitiators with high degrees of functionality. nih.gov, diva-portal.org Monomers such as methyl methacrylate (B99206) (MMA) or hexadecyl methacrylate can then be "grafted from" these macroinitiators using ATRP. nih.gov, diva-portal.org Block copolymers can also be obtained by chain extending the grafted polymers. nih.gov, diva-portal.org

Derivatization of polymers, including hydroxypropylated polymers, can be accomplished by reacting the polymer with a derivatizing agent under suitable conditions. google.com This can involve combining a slurry containing polymer particles with a derivatizing agent to form a derivatized polymer. google.com Examples of suitable derivatizing agents mentioned in the context of polymer derivatization include alkylene oxide, alkali haloacetate, and haloacetic acid. google.com

Michael addition is another reaction that can be employed for the derivatization of polymeric substrates, including cellulose derivatives. mdpi.com This reaction involves the nucleophilic attack of appropriate nucleophiles, such as alkoxides generated from hydroxyl groups under alkaline conditions, to α,β-unsaturated carbonyl compounds. mdpi.com

Improved chemical analysis of cellulose ethers like hydroxypropyl cellulose has been achieved using dialkylamine derivatization and mass spectrometry. nih.gov Reductive amination with dialkylamines like dimethyl-, diethyl-, and dipropylamine (B117675) can increase sensitivity in mass spectrometry for analyzing cellulose ether oligosaccharides. nih.gov

Controlled Depolymerization for Molecular Weight Modulation

Controlled depolymerization is a process used to reduce the molecular weight of hydroxypropylated polymers, which can influence their viscosity and other properties. For example, hydroxypropyl methylcellulose (HPMC) can be exposed to anhydrous hydrogen chloride to induce depolymerization, producing lower viscosity grades. atamanchemicals.com

Radical Reactions Involving Hydroxypropyl Radicals

Hydroxypropyl radicals are formed as intermediates in certain chemical processes, particularly in the reactions involving alcohols. Alpha-site alcohol radicals, where the radical is on the carbon atom adjacent to the hydroxyl group, are significant products of H-abstraction reactions from alcohols. figshare.com, acs.org The hydroxyl moiety weakens the C-H bond at the alpha site. figshare.com, acs.org

Reactions between alpha-site alcohol radicals and oxygen play a crucial role in the combustion of alcohols, especially at relatively low temperatures. figshare.com, acs.org Theoretical studies have investigated the reaction pathways and rate constants for reactions in alpha-hydroxypropyl radical systems with O2. figshare.com, acs.org These studies indicate that the rate constants for reactions in the alpha-hydroxypropyl radical + O2 system can differ from those involving other hydroxyalkyl radicals. figshare.com

Hydroxypropyl radicals can also induce damage to other molecules. For instance, the reactivity pattern of bromonucleosides induced by 2-hydroxypropyl radicals (OHisop•) has been investigated. nih.gov Studies involving HPLC and LC-MS analyses revealed the formation of native nucleosides and adducts of bromonucleosides and 2-hydroxypropyl radicals. nih.gov Quantum chemical calculations suggest that electron transfer from the 2-hydroxypropyl radical to brominated pyrimidine (B1678525) nucleosides is particularly favorable. nih.gov

Intermolecular Interactions and Solution Behavior

The presence of hydroxypropyl groups influences the intermolecular interactions and solution behavior of polymers, particularly in aqueous systems. The balance between hydrophobic and hydrophilic groups in hydroxypropylated polymers like HPC and HPMC is crucial to their behavior. wikipedia.org, ulb.ac.be

Reversible Gelation and Phase Transitions in Aqueous Systems

Aqueous solutions of hydroxypropylated cellulose derivatives, such as hydroxypropyl cellulose (HPC) and hydroxypropyl methylcellulose (HPMC), exhibit inverse thermoreversible gelation. nih.gov, mdpi.com, researchgate.net, researchgate.net This means they form a gel upon heating and revert to a solution upon cooling. nih.gov, mdpi.com, researchgate.net This property is attributed to the balance of hydrophobic and hydrophilic interactions and is influenced by temperature, concentration, and the degree and type of substitution. atamanchemicals.com, researchgate.net, ulb.ac.be

The gelation temperature, also known as the lower critical solution temperature (LCST) or precipitation temperature, is the temperature above which phase separation occurs and the polymer solution transitions from a sol to a gel. nih.gov, icmp.lviv.ua, researchgate.net, researchgate.net, atamanchemicals.com, wikipedia.org The LCST of HPC in aqueous solutions is typically around 43 °C, but it can be influenced by factors such as the addition of salt. nih.gov For HPMC, the gelation temperature can range from 50°C to 90°C, depending on the grade and concentration. atamanchemicals.com

The mechanism of thermoreversible gelation in HPMC aqueous solutions is explained by a two-step process: initial phase separation followed by the formation and entanglement of fibrils from a polymer-rich phase, leading to a three-dimensional network. nih.gov, mdpi.com Rheological analysis, including thermal ramps, time sweeps, and frequency sweeps, can be used to investigate the different steps of this sol-gel transition. nih.gov, mdpi.com The activation energy can also be a valuable tool for understanding the microstructural evolution during thermoreversible gelation. nih.gov, mdpi.com

Phase separation in aqueous solutions of thermoresponsive polymers like HPC can be studied using techniques such as turbidimetric monitoring and mathematical modeling. icmp.lviv.ua, arxiv.org The kinetics of phase separation can be modeled using equations like the nonlinear Cahn-Hilliard equation. icmp.lviv.ua, arxiv.org Studies have identified different stages of spinodal decomposition during phase separation. icmp.lviv.ua, arxiv.org

The phase behavior of HPC in water has been investigated across different temperature ranges and concentrations, revealing the existence of isotropic solutions, cholesteric liquid crystals, and biphasic regions. researchgate.net The formation of liquid-crystalline phases in HPC-water systems is associated with the energy term of interaction between components. researchgate.net The phase transition temperature is influenced by factors such as polymer concentration, degree of substitution, molar substitution, and molecular weight. ulb.ac.be Increasing the content of ethanol (B145695) in a water/ethanol mixed solvent can increase the phase separation temperature of hydroxypropyl cellulose solutions. rjraap.com

Aggregation Phenomena in Hydroxypropyl Cyclodextrin (B1172386) Solutions

Cyclodextrins, especially natural ones, can self-assemble in aqueous solutions to form aggregates held together by weak intermolecular forces. mdpi.compku.edu.cnresearchgate.net While theoretically, HPβCD should be less prone to aggregation than its parent compound, β-cyclodextrin (βCD), unexpected aggregation phenomena have been observed in aqueous HPβCD solutions. mdpi.com

Aggregation of HPβCD can occur in aqueous solutions, and the aggregation profile can change with the addition of substances like urea. mdpi.com Studies using techniques such as permeation and HPLC have verified the formation of HPβCD aggregates, which can consist of inclusion complexes with guest molecules. mdpi.com Dynamic Light Scattering (DLS) has proven effective in detecting HPβCD aggregates and estimating their hydrodynamic diameter, although quantification can be limited. mdpi.com Permeation studies have been shown to be particularly useful for studying HPβCD aggregation phenomena, allowing for the detection of aggregates and the determination of apparent critical aggregation concentration (cac) values. mdpi.com

Results suggest that HPβCD generally has a lower tendency to form aggregates compared to βCD. mdpi.com At increasing HPβCD concentrations, small aggregates initially form, and their size and abundance increase with concentration. mdpi.com The size distribution of HPβCD aggregates in aqueous solutions can be affected by factors such as storage time and filtration. mdpi.com

Inclusion complexes formed by cyclodextrins can also form larger aggregates in aqueous solutions. pku.edu.cn These aggregates can solubilize themselves or lipophilic drugs through non-inclusion complexation or micelle-like structures. pku.edu.cn Hydroxypropylated α-, β-, and γ-cyclodextrins (with approximately 1.6 hydroxypropyl groups per cyclodextrin unit) have shown similar aggregation phenomena. pku.edu.cn Light scattering and NMR experiments have provided evidence for the formation of large, micelle-like aggregates from complexes of β- and γ-cyclodextrins with certain guest molecules in water. pku.edu.cn

The structure and size of cyclodextrin aggregates are clearly affected by water molecules and hydration shells. researchgate.net

Chemical Compatibility with Oxidizing Agents

Hydroxypropyl-β-cyclodextrin is generally stable under recommended storage conditions. spectrumchemical.comcdhfinechemical.comcaymanchem.comfishersci.com However, it can be reactive with strong oxidizing agents. spectrumchemical.comcdhfinechemical.comcaymanchem.comfishersci.com Contact with strong oxidizing agents is listed as an incompatible material or condition to avoid. spectrumchemical.comcdhfinechemical.comcaymanchem.comfishersci.com

Hazardous decomposition products can be formed under fire conditions, including carbon oxides (carbon monoxide and carbon dioxide). spectrumchemical.comcdhfinechemical.comcaymanchem.comfishersci.comselleckchem.com Thermal decomposition can lead to the release of irritating gases and vapors. fishersci.com

While HPβCD is stable, the presence of strong oxidizing agents can lead to hazardous reactions. spectrumchemical.comcdhfinechemical.comcaymanchem.comfishersci.com

Interactions with Solvents and Other Chemical Constituents

Hydroxypropyl cyclodextrins, such as HPβCD, exhibit altered solubility properties compared to their parent cyclodextrins due to the introduction of hydroxypropyl groups. This modification significantly improves their water solubility. atamanchemicals.commdpi.com β-cyclodextrin has limited water solubility (around 1.8 g/mL at ambient temperature), whereas HPCD shows high water solubility. atamanchemicals.com HPβCD is highly soluble in water, although at high concentrations, the wetting and dissolution time of the powder can be delayed due to its low density and increased viscosity. roquette.com

HPβCD is also soluble in certain organic solvents, including ethanol, DMSO, dimethyl formamide (B127407), and propylene (B89431) glycol. atamanchemicals.comroquette.comcaymanchem.comcyclolab.hucyclolab.hu The solubility in ethanol, DMSO, and dimethyl formamide is approximately 30 mg/ml. caymanchem.com HPCD is freely soluble in propylene glycol. roquette.com While soluble in some organic solvents, cyclodextrins are generally not soluble in typical organic solvents. atamanchemicals.com

The introduction of hydroxypropyl groups through the reaction of propylene oxide with the activated hydroxyl groups of cellulose (in the case of hydroxypropyl cellulose) or cyclodextrin enhances hydrophilicity, particularly with higher molar substitution values. ulb.ac.belabhingredients.com The degree and pattern of substitution of hydroxypropyl groups influence the properties of the resulting modified cyclodextrin, including solubility and interactions. atamanchemicals.commdpi.comlabhingredients.com

The primary mechanism by which hydroxypropyl cyclodextrins interact with other chemical constituents, particularly poorly water-soluble compounds, is through the formation of inclusion complexes. atamanchemicals.commdpi.comcaymanchem.com The toroidal shape of the cyclodextrin molecule creates a less hydrophilic interior cavity capable of hosting hydrophobic molecules, while the hydrophilic exterior imparts water solubility to the complex. atamanchemicals.comcaymanchem.com This inclusion complex formation can significantly increase the apparent solubility and dissolution rate of guest molecules in aqueous solutions. atamanchemicals.commdpi.comresearchgate.netaip.org

The formation of drug/cyclodextrin complexes is a rapidly reversible reaction, with complexes existing in both solution and crystalline states. atamanchemicals.com The solubility of guest molecules often increases linearly with the concentration of hydroxypropyl cyclodextrin in aqueous buffer, indicating a 1:1 stoichiometric ratio in many cases. atamanchemicals.comresearchgate.net

Interactions with solvents can influence the complexation process. Studies have investigated the interaction pathways of co-solvents like triethanolamine (B1662121) (TEA) and 1-methyl-2-pyrrolidone (NMP) with HPβCD inclusion complexes. researchgate.net NMP can compete with a guest molecule for the HPβCD cavity, while TEA can stabilize drug-CD interactions, leading to the formation of ternary complexes. researchgate.net The presence of co-solvents can improve drug dissolution performance by enhancing particle wettability and altering drug-CD interactions. researchgate.net

Molecular simulation studies have explored the complexation of HPβCD with guest molecules in various polar (ethanol, water) and non-polar solvents (hydrocarbons, benzene, acetone). mdpi.com The type of guest molecule (e.g., zwitterionic or neutral form of a drug) can significantly influence the energies and configurations of the resulting complexes. mdpi.com

The supramolecular chemistry of cyclodextrins, involving non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, plays a critical role in the formation and stability of inclusion complexes with hydroxypropyl cyclodextrins. mdpi.com Quantum chemical calculations can provide insights into these interactions, predicting binding energies and understanding the forces governing complexation. mdpi.com

Hydroxypropyl cyclodextrins can also interact with other components in formulations. For instance, HPβCD has been reported to be surface-active, potentially competing with proteins for the air-water interface and preventing aggregation. nih.gov

The variability in the substitution pattern of hydroxypropyl groups can lead to unique interaction profiles with guest molecules, allowing for tailored complexation properties. mdpi.com

Solubility Data for HPβCD

SolventSolubility (approximate)NotesSource
WaterHigh (> 33 g/100 cm³)Solubility increases with concentration. roquette.com roquette.comcyclolab.hucyclolab.hu
PBS (pH 7.2)~50 mg/mlDo not recommend storing aqueous solution for more than one day. caymanchem.com
Ethanol~30 mg/ml (> 33 g/100 cm³)Soluble. roquette.com roquette.comcaymanchem.comcyclolab.hucyclolab.hu
DMSO~30 mg/ml (> 33 g/100 cm³)Soluble. caymanchem.comcyclolab.hucyclolab.hu
Dimethyl formamide~30 mg/ml (> 33 g/100 cm³)Soluble. caymanchem.comcyclolab.hucyclolab.hu
Propylene glycolFreely soluble roquette.com
Methanol> 33 g/100 cm³Soluble. cyclolab.hucyclolab.hu
Typical organic solventsNot solubleGenerally. atamanchemicals.com

Note: Solubility data can vary depending on the specific HPβCD product, including its degree of substitution.

Advanced Characterization and Analytical Methodologies for Hydroxypropyl Compounds

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of hydroxypropyl derivatives, providing insights into the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of hydroxypropyl compounds. ¹H and ¹³C NMR provide information on the chemical environment of individual protons and carbons, respectively, allowing for the determination of the molar substitution (MS) and the degree of substitution (DS).

In ¹H NMR spectra of hydroxypropylated polymers, the methyl protons of the hydroxypropyl group typically appear as a distinct signal around 1.02 ppm. engineegroup.us The methylene (B1212753) and methine protons of the hydroxypropyl group, along with the protons of the polymer backbone, resonate in a more complex region, generally between 3.05 and 3.89 ppm. engineegroup.us

¹³C NMR spectroscopy offers a wider chemical shift range, which often allows for the resolution of individual carbon signals. This technique can be used to independently quantify the hydroxypropoxyl and methoxyl content in compounds like hydroxypropyl methylcellulose (B11928114) (HPMC). nih.gov

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to study the through-space interactions between protons, providing valuable information about the three-dimensional structure and conformation of these molecules in solution. engineegroup.us

Diffusion-Ordered Spectroscopy (DOSY-NMR) is a specialized NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. This method has emerged as a powerful tool for determining the molecular weights of polymers. digitellinc.comresearchgate.net By correlating the diffusion coefficient with the molecular weight, DOSY-NMR offers a non-invasive way to characterize the size of hydroxypropylated polymers. digitellinc.comresearchgate.net

Table 1: Typical ¹H NMR Chemical Shifts for Hydroxypropyl Cellulose (B213188) (HPC)
ProtonChemical Shift (ppm) in DMSO-d₆
-CH₃ (Hydroxypropyl group)1.02 (singlet)
-CH₂-, -CH- (Hydroxypropyl group and cellulose backbone)3.05-3.89 (multiplet)
Anomeric Proton (C1-H of cellulose)~4.39 (broad singlet)
-OH4.22, 4.42 (broad singlets)

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. In the analysis of hydroxypropyl compounds, FTIR is used to confirm the incorporation of hydroxypropyl groups onto the polymer backbone. The FTIR spectrum of a hydroxypropylated polymer will show characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

Key spectral features for hydroxypropylated starches and celluloses include a broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations. jsppharm.orgresearchgate.net The C-H stretching vibrations of the alkyl groups in both the polymer backbone and the hydroxypropyl substituent are observed around 2900 cm⁻¹. researchgate.net A significant indicator of successful hydroxypropylation is the presence of a peak around 2974 cm⁻¹, which is assigned to the asymmetric methyl C-H stretching of the hydroxypropyl group. scite.aitandfonline.com The C-O stretching vibrations are typically found in the fingerprint region, between 1000 and 1200 cm⁻¹. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for Hydroxypropylated Starches
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3200-3600O-H stretchingHydroxyl groups
~2974Asymmetric C-H stretching-CH₃ of hydroxypropyl group
~2900C-H stretchingAlkyl groups
1000-1200C-O stretchingEther linkages

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a molecule, and to elucidate its structure.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique particularly well-suited for the analysis of large, non-volatile molecules like polymers. In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation.

This technique is invaluable for the characterization of hydroxypropylated polymers, such as hydroxypropyl methylcellulose (HPMC), as it can provide detailed information about the molecular weight distribution. researchgate.net MALDI-TOF MS can also be used to analyze the distribution of substituents along the polymer chain after enzymatic or chemical degradation. nih.gov The resulting mass spectra show a series of peaks corresponding to the different oligomers, from which the degree of substitution and the nature of the end groups can be determined. researchgate.netnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is widely used for the analysis of a broad range of molecules, from small organic compounds to large biomolecules. ESI-MS is particularly useful for studying noncovalent interactions, such as the inclusion complexes formed between hydroxypropyl-β-cyclodextrin (HP-β-CD) and guest molecules. mdpi.comintelcentru.ro

In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are released as gas-phase ions. The gentle nature of the ESI process allows for the preservation of noncovalent complexes in the gas phase, enabling the direct observation of the host-guest complexes and the determination of their stoichiometry. mdpi.comintelcentru.ronih.gov ESI-MS can also be hyphenated with liquid chromatography (LC) for the analysis of complex mixtures of hydroxypropyl compounds. nih.gov

Chromatographic Separations for Component and Distribution Analysis

Chromatographic techniques are essential for separating the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. Various chromatographic methods are employed for the analysis of hydroxypropyl compounds to assess their purity, determine their molecular weight distribution, and analyze their constituent monomers after hydrolysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of non-volatile compounds. In the context of hydroxypropyl compounds, HPLC is often used to analyze the hydrolysates of hydroxypropyl cellulose to determine the composition of the substituted glucose units. lcms.czsciopen.com Reversed-phase HPLC can also be used to separate oligomers of hydroxypropylated polymers. nih.gov For the analysis of inclusion complexes, HPLC can be employed to study the interaction between hydroxypropyl-β-cyclodextrin and guest molecules. arikesi.or.id

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. cytivalifesciences.com This technique is widely used to determine the molecular weight distribution of polymers, including hydroxypropyl cellulose, hydroxypropyl methylcellulose, and hydroxypropyl guar (B607891). acs.orgnih.govnih.gov By passing the polymer solution through a column packed with a porous material, larger molecules, which are excluded from the pores, elute first, while smaller molecules, which can penetrate the pores, elute later. cytivalifesciences.com

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For the characterization of hydroxypropyl compounds, GC is primarily used to determine the molar substitution. nih.govresearchgate.net This is achieved by cleaving the hydroxypropyl groups from the polymer backbone using a strong acid, such as hydroiodic acid, to form 2-iodopropane (B156323). researchgate.netresearcher.life The volatile 2-iodopropane is then quantified by GC, and the molar substitution of the original polymer is calculated. researchgate.netresearcher.life Pyrolysis-GC can also be used to analyze the substitution pattern in hydroxypropyl guar gum. researchgate.net

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful analytical technique for the detailed characterization of carbohydrates, including hydroxypropyl-modified compounds like cyclodextrins. thermofisher.com This method leverages the weakly acidic nature of carbohydrates, which allows for highly selective separations under basic conditions. thermofisher.comthermofisher.com The separation is typically achieved on a strong anion-exchange stationary phase using hydroxide-based eluents. thermofisher.com Pulsed Amperometric Detection provides sensitive and direct quantification of carbohydrates without the need for derivatization. thermofisher.comchromatographyonline.com

The HPAEC-PAD methodology is described in several pharmacopeial monographs for the analysis of cyclodextrin (B1172386) derivatives. thermofisher.com For instance, in the analysis of betadex sulfobutyl ether sodium, HPAEC-PAD is employed to determine the presence of β-cyclodextrin impurities. thermofisher.comthermofisher.com The method's performance can be validated for linearity, detection limits, and quantification limits, ensuring its suitability for sensitive and accurate analysis. thermofisher.com

Table 1: HPAEC-PAD Method Performance for β-Cyclodextrin Analysis. thermofisher.com
ParameterValue
Linearity Range0.5 - 10 mg/L
Limit of Detection (LOD)0.03 mg/L
Limit of Quantitation (LOQ)0.1 mg/L
Retention Time RSD<0.2%
Peak Area RSD0.6%
Peak Height RSD0.5%

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers, including hydroxypropyl derivatives. nih.govresearchgate.net This method separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones. nih.gov GPC/SEC is widely used for quality control and to understand how molecular weight influences the physical properties of these compounds. researchgate.net

Advanced GPC systems often employ multiple detectors, such as refractive index (RI), viscometer, and light scattering detectors, to provide comprehensive information not only on molecular weight but also on the polymer's structure and intrinsic viscosity. nih.gov For example, an analysis of Hydroxypropyl Methylcellulose (HPMC) using a triple detector GPC system can yield data on the weight-average molecular weight (Mw), number-average molecular weight (Mn), polydispersity index (PDI), and intrinsic viscosity (IV). nih.gov

Table 2: GPC Analysis Summary of a Typical Hydroxypropyl Methylcellulose (HPMC) Sample. nih.gov
Sample IDMw (g/mol)Mn (g/mol)PDI (Mw/Mn)IV (dL/g)
HPMC-1A78,80743,2941.822.64
HPMC-1B82,92443,4311.912.70
HPMC-2A77,88441,7931.862.59
HPMC-2B80,03239,9222.002.64

Ultra-High Performance Liquid Chromatography (UHPLC) for Aggregate Detection

Ultra-High Performance Liquid Chromatography (UHPLC) is a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. malvernpanalytical.comnih.gov These improvements are achieved by using columns with smaller particle sizes (typically less than 2 µm) and operating at higher pressures. nih.govthermofisher.com UHPLC is particularly valuable for the detection and quantification of aggregates in formulations of hydroxypropyl compounds, which is a critical quality attribute. nih.govresearchgate.net

In the pharmaceutical field, UHPLC is used to study the aggregation of compounds like 2-Hydroxypropyl-β-Cyclodextrin (HPβCD). nih.govresearchgate.net The presence of aggregates can impact the efficacy and safety of a product. acs.org A validated UHPLC method can provide precise and accurate quantification of these aggregates. nih.govacs.org The method's performance is typically assessed for linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net

Table 3: Validation of a UHPLC Method for 2-Hydroxypropyl-β-Cyclodextrin (HPβCD) Analysis. researchgate.net
ParameterValue
Linearity Range0.0008–1% (w/v)
Correlation Factor (r²)0.9993
Limit of Detection (LOD)0.00014% (w/v)
Limit of Quantitation (LOQ)0.00042% (w/v)

Light Scattering Techniques for Solution Structure and Dynamics

Light scattering techniques are non-invasive methods that provide valuable information about the size, molecular weight, and structure of macromolecules in solution.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to measure the size distribution of particles in a suspension or solution. lsu.edu It works by analyzing the temporal fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. researchgate.net Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. researchgate.net The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. researchgate.net

DLS is a powerful tool for characterizing the size of hydroxypropyl compound aggregates and nanoparticles. For instance, it has been used to analyze the size distribution of Hydroxypropyl Cellulose (HPC) microgels and to study their swelling and phase transition properties as a function of temperature. uci.edulew.ro

Table 4: Average Hydrodynamic Radius of Hydroxypropyl Cellulose (HPC) Microgels at Different Temperatures as Measured by DLS.
Temperature (°C)Average Hydrodynamic Radius (nm)
25~320
50~100

Static Light Scattering (SLS)

Static Light Scattering (SLS) is an analytical technique used to determine the absolute molecular weight of macromolecules in solution. thermofisher.com The principle of SLS is based on the relationship between the intensity of the scattered light and the molecular weight and size of the scattering molecules. thermofisher.com Larger molecules scatter more light than smaller molecules, and the intensity of this scattered light is directly proportional to the molecule's molecular weight. thermofisher.com By measuring the scattered light intensity at various angles and concentrations, a Zimm plot can be constructed to extrapolate the data to zero angle and zero concentration, yielding the weight-average molecular weight (Mw) and the radius of gyration (Rg).

SLS has been employed to investigate the solution structure of hydroxypropyl compounds. For example, studies on Hydroxypropyl Cellulose (HPC) have used SLS to confirm a rod-like structure in aqueous solutions and to determine the relationship between the radius of gyration and the contour length of the polymer chain.

Rheological and Viscometric Characterization

The rheological and viscometric properties of hydroxypropyl compound solutions are critical to their functionality in various applications, influencing factors like flow behavior, thickening, and stability. Rheology is the study of the flow and deformation of matter, and for polymer solutions, key parameters include viscosity, shear-thinning behavior, and thixotropy.

The viscosity of hydroxypropyl compound solutions is influenced by several factors, including polymer concentration, molecular weight, temperature, and shear rate. For instance, the viscosity of Hydroxypropyl Methylcellulose (HPMC) solutions generally increases with higher molecular weight and concentration. These solutions often exhibit pseudoplastic or shear-thinning behavior, where the viscosity decreases as the shear rate increases. This property is advantageous in many applications. Temperature also plays a significant role; typically, an increase in temperature leads to a decrease in the viscosity of HPMC solutions.

Table 5: Viscosity of Hydroxypropyl Guar (HPG) Solutions at Different Concentrations and Temperatures.
Concentration (% w/v)Temperature (°C)Apparent Viscosity (mPa·s) at a specific shear rate
0.525Data not available in provided snippets
1.0253000-5000
1.5Data not availableData not available in provided snippets
2.5Data not availableData not available in provided snippets

Microscopic and Diffraction Methods for Material Morphology

The macroscopic properties of hydroxypropyl compounds, such as solubility and viscosity, are governed by their microscopic structure. Techniques like scanning electron microscopy and X-ray diffraction provide critical insights into the material's surface, shape, and internal arrangement.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of solid materials at high resolution. thesolubilitycompany.comtescan-analytics.com In the analysis of hydroxypropyl compounds, SEM provides detailed information about particle size, shape, surface texture, and porosity. pharmtech.com The method involves scanning the sample with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. tescan-analytics.com

For hydroxypropyl derivatives, SEM analysis can reveal:

Surface Topography: The texture of the material's surface, whether smooth, rough, or porous, is clearly imaged. This is important as surface characteristics can influence dissolution rates and interactions with other substances. thesolubilitycompany.com

Microstructural Changes: SEM is used to observe changes in the material's structure after processing, such as compaction into tablets or incorporation into composite films. pharmtech.comresearchgate.net For example, in a study of films made from κ-carrageenan and hydroxypropyl methylcellulose (HPMC), SEM images of the film's cross-section showed a dense and homogeneous structure, indicating good compatibility between the polymers. researchgate.net

The data obtained from SEM is primarily qualitative but provides an essential visual understanding that complements quantitative data from other methods. pharmtech.com

X-ray Diffraction (XRD) is a primary technique used to determine the crystalline or amorphous nature of a material. libretexts.org The method is based on the principle that crystalline substances diffract X-rays at specific angles, producing a distinct diffraction pattern of sharp peaks. In contrast, amorphous materials, which lack long-range atomic order, produce a broad halo with no sharp peaks. libretexts.orgresearchgate.net

Native cellulose and starch are semi-crystalline materials. The process of hydroxypropylation disrupts the ordered, hydrogen-bonded structure of the original polymer chains, leading to a reduction in crystallinity. researchgate.net XRD is highly effective for monitoring this change.

Crystallinity Assessment: The XRD pattern of a hydroxypropyl derivative like Hydroxypropyl Methylcellulose (HPMC) typically shows a broad amorphous halo, confirming the disruption of the original crystalline structure of cellulose. researchgate.netresearchgate.net This amorphous nature is often responsible for the improved solubility of these derivatives.

Phase Identification: In pharmaceutical formulations, XRD can identify the physical state of a drug dispersed within a hydroxypropyl polymer matrix. The absence of drug-specific crystalline peaks in the formulation's diffractogram suggests that the drug is molecularly dispersed in an amorphous state. researchgate.netnih.gov

Polymorphism: This technique can distinguish between different crystalline forms (polymorphs) of a substance, which can have different physical properties. nih.gov

The table below summarizes typical XRD findings for a native polymer versus its hydroxypropyl derivative.

MaterialTypical XRD PatternInterpretation
Native Cellulose Shows sharp, distinct peaks corresponding to crystalline regions.Semi-crystalline structure with significant long-range molecular order.
Hydroxypropyl Cellulose (HPC) Displays a broad, diffuse halo with a significant reduction or absence of sharp peaks.Predominantly amorphous structure due to the disruption of hydrogen bonding by hydroxypropyl groups. researchgate.net

Quantitative Determination of Substitution and Composition

The performance of hydroxypropyl compounds is directly related to the degree of substitution (DS) and molar substitution (MS). The DS refers to the average number of hydroxyl groups substituted per monomer unit (e.g., per glucose unit in cellulose), while the MS indicates the average number of hydroxypropyl groups attached to each monomer unit. wikipedia.org Accurate quantification of these parameters is essential for ensuring product consistency and performance.

Several analytical methods are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is a primary and widely accepted method for determining the MS. It is a non-destructive technique that allows for the quantification of hydroxypropyl groups by integrating the signal from the terminal methyl protons of the hydroxypropyl group and comparing it to the signals from the protons of the polymer backbone (e.g., the anomeric protons of the glucose units). aau.dk ¹³C NMR can also provide detailed information about the substitution pattern, revealing which specific hydroxyl groups on the monomer unit have been derivatized. aau.dk

Gas Chromatography (GC): This method involves the chemical cleavage of the ether bonds linking the hydroxypropyl groups to the polymer backbone. The released propylene (B89431) glycol or a derivative is then quantified by GC. This is a destructive but highly accurate and sensitive method.

High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can be used to quantify the products of chemical degradation of the hydroxypropyl compound, offering another robust quantitative approach.

Fourier-Transform Infrared (FTIR) Spectroscopy: While primarily a qualitative technique for identifying functional groups, FTIR can be used for quantitative analysis. A characteristic peak for the methyl group in the hydroxypropyl substituent can be correlated with the degree of substitution using a calibration curve developed from standards of known substitution levels. tandfonline.com

Chemical Methods (e.g., Zeisel Method): This classic wet chemistry method involves reacting the sample with hydriodic acid, which cleaves the ether linkage to form iodopropane. The iodopropane is then distilled and quantified by titration.

The following table compares the primary quantitative methods.

Analytical MethodPrincipleSample StateDestructive?Key Information Provided
¹H NMR Spectroscopy Measures the ratio of protons on the hydroxypropyl group to protons on the polymer backbone.SolutionNoMolar Substitution (MS). aau.dk
¹³C NMR Spectroscopy Identifies and quantifies carbon atoms at different positions, revealing substitution sites.SolutionNoPositional substitution (e.g., at C-2, C-3, C-6). aau.dk
Gas Chromatography (GC) Cleavage of ether bonds and quantification of the resulting propylene derivative.Solid (after derivatization)YesMolar Substitution (MS).
FTIR Spectroscopy Correlates the absorbance of the methyl C-H stretching peak with substitution level via calibration.Solid/FilmNoDegree of Substitution (DS) (semi-quantitative). tandfonline.com
Zeisel Method Cleavage with hydriodic acid to form iodopropane, followed by titration.SolidYesMolar Substitution (MS).

Theoretical and Computational Chemistry Studies of Hydroxypropyl Systems

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are central to the theoretical investigation of hydroxypropyl derivatives, enabling detailed analysis of their properties at an atomic level.

Ab initio (from first principles) quantum mechanical methods are employed to determine the fundamental properties of hydroxypropyl compounds without reliance on empirical data. These calculations are crucial for obtaining accurate molecular structures and electronic charge distributions.

Theoretical studies on hydroxypropyl-β-cyclodextrin (HPβCD) have utilized ab initio methods to analyze various structures and charge distributions based on the position and degree of substitution of the hydroxypropyl groups. tandfonline.comtandfonline.comnih.gov In one such study, twelve different configurations of 2-, 3-, and 6-hydroxypropyl-β-cyclodextrin were analyzed. tandfonline.comnih.gov The findings revealed that the substitution position significantly impacts the molecule's geometry. For instance, 3-HPβCD configurations displayed the most substantial variations in atomic positions, with the hydroxypropyl groups rotating slightly toward the interior of the cyclodextrin (B1172386) rim, thereby narrowing its opening. tandfonline.comnih.gov In contrast, the structures of 2-HPβCD were least affected by the degree of substitution and featured fewer hydrogen bonds. tandfonline.comnih.gov

A key outcome of these ab initio calculations is the detailed partial atomic charge distribution across the molecule. tandfonline.comtandfonline.com It was found that different partial atomic charges exist for each glucose unit within a single HPβCD molecule, a result that can be critical for simulations where small energy differences are decisive. tandfonline.comnih.gov However, the study concluded that changes in the electric potential inside and outside the cyclodextrin cavity were primarily dictated by the atomic configurations rather than the variations in partial atomic charges, as the differences in atomic positions were one to two orders of magnitude greater. tandfonline.comnih.gov Similarly, ab initio methods at the HF/6-31G* level have been used for the geometry optimization of other complex hydroxypropyl-containing molecules, such as N-(3-hydroxypropyl) 3α,12α-dihydroxy-5β-cholan-24-amide, starting from crystal structure data. mdpi.com

Summary of Ab Initio Findings on Hydroxypropyl-β-Cyclodextrin (HPβCD) Isomers tandfonline.comnih.gov
Isomer PositionStructural Impact of SubstitutionHydrogen Bond (H-bond) CharacteristicsCavity Geometry Influence
2-HPβCDLeast influenced by the degree of substitution. Smallest differences in dihedral angles and atomic positions of glucose units.Fewer H-bonds compared to other isomers.Hydroxypropyl groups orient slightly towards the outside of the cavity axis, increasing cavity size.
3-HPβCDGreatest variations in atomic positions.-Hydroxypropyl groups are slightly rotated towards the interior of the rim, narrowing the opening and decreasing the cavity size.
6-HPβCD--Hydroxypropyl groups orient slightly towards the outside of the cavity axis, increasing cavity size.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable for studying the behavior of large molecular systems over time. These methods are frequently used to investigate inclusion complexes formed by hydroxypropyl derivatives. mdpi.comnih.gov MD simulations have been applied to understand the phase behavior of amorphous solid dispersions containing hydroxypropylmethyl cellulose (B213188) (HPMC). nih.gov

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular technique for estimating the free energy of binding between ligands and receptors. nih.govsamipubco.com This approach has been used to calculate the binding free energies for inclusion complexes of various guest molecules with different isomers of hydroxypropyl-β-cyclodextrin (HP-β-CD). chemrxiv.orgresearchgate.net In one study, MD simulations were performed on inclusion complexes of HP-β-CD with six different guest molecules, and the trajectories were post-processed with MM/GBSA to obtain free energies of binding. chemrxiv.org The results for ibuprofen (B1674241) and ketoprofen (B1673614) showed that acceptable accuracy in binding free energies could be achieved using an ensemble of simulations generated from around 40 different isomers. chemrxiv.orgresearchgate.net The study also highlighted that van der Waals interactions are the primary driving force for the formation of these inclusion complexes. mdpi.com

Calculated Binding Energies of HP-β-CD Complexes using MM/GBSA chemrxiv.org
Guest MoleculeBinding Free Energy (ΔGbind) (kcal/mol)Binding Enthalpy (ΔH) (kcal/mol)Binding Entropy (-TΔS) (kcal/mol)
Ibuprofen (IBU)-3.6 ± 0.3-10.8 ± 0.37.2 ± 0.2
Ketoprofen (KET)-2.3 ± 0.3-9.8 ± 0.37.5 ± 0.2

The accuracy of MM and MD simulations is heavily dependent on the quality of the underlying force field—a set of parameters and equations that define the potential energy of the system. Given the unique structural features of hydroxypropyl derivatives, standard force fields may not be adequate, necessitating the development of specialized parameters. nih.govacs.org

Significant work has been done to develop and validate force fields for hydroxypropyl-β-cyclodextrin (HPβCD). nih.govacs.orgnih.gov Researchers have compared the performance of the original CHARMM36 force field with a newly proposed set of parameters based on the ADD force field for sugars. nih.govacs.orgresearchgate.net The original CHARMM36 force field, with parameters for the hydroxypropyl group obtained from the CHARMM general force field (CGenFF), showed limitations in reproducing experimental data for binary water–HPβCD mixtures. acs.orgnih.gov In contrast, the new force field based on the ADD description was shown to accurately reproduce HPβCD–HPβCD and HPβCD–water interactions, validated against experimental Kirkwood-Buff integrals. nih.govacs.org Another study focused on constructing a general GLYCAM06 compatible force field to handle the vast number of possible isomers of HP-β-CD, deriving parameters for the individual substituted side chain units that can be combined as needed. chemrxiv.orgresearchgate.net

Conformational Analysis and Intermolecular Interactions

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.mechemistrysteps.comyoutube.comlibretexts.org This analysis, coupled with the study of intermolecular forces, is key to understanding the structure and function of hydroxypropyl systems.

Hydrogen bonds play a pivotal role in determining the structure and properties of hydroxypropyl compounds. nih.gov The introduction of hydroxypropyl groups can significantly alter the hydrogen bonding networks present in the parent molecule. nih.gov In hydroxypropyl guar (B607891) (HPG), for example, the added hydroxypropyl groups sterically block hydrogen bonding sites on the guar backbone, which reduces the intermolecular hydrogen bonding attractions. nih.gov This effect is most pronounced at low molar substitution levels (MS < 0.4), where a sharp decrease in intermolecular interactions is observed. nih.gov Similarly, in hydroxypropyl methylcellulose (B11928114) (HPMC), increasing the degree of hydroxypropyl substitution can increase inter-chain hydrogen bonding, which promotes gelation. nih.gov

The influence of hydrogen bonding on crystal packing and structure is also significant. In a study of haloperidol (B65202) derivatives, the N-(3-hydroxypropyl) derivative (HP) was shown to form intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of another, leading to a tightly packed crystal structure. mdpi.com The formation of drug-polymer hydrogen bonds in solid dispersions can interfere with this drug-drug interaction, which is a driving force for crystallization. mdpi.com In diethyl 2-hydroxypropylphosphonate, an equilibrium exists between intramolecular and intermolecular hydrogen bonding, which determines the predominant conformer in a given solution. researchgate.net

The structure and flexibility of hydroxypropyl polymers in aqueous solution are critical to their applications. Studies on hydroxypropylmethyl cellulose (HpMC) with a wide range of molar masses have shown that these molecules behave as semiflexible rods. nih.govresearchgate.net

Using techniques like static light scattering (SLS) and small-to-wide angle neutron scattering (S-WANS), researchers have characterized the solution structure of HpMC samples with a degree of substitution (DS) of 1.9 and a molar substitution (MS) of 0.25. nih.govresearchgate.net The findings indicate a transition in particle behavior with increasing molar mass.

Molar Mass-Dependent Behavior of Hydroxypropylmethyl Cellulose (HpMC) in Aqueous Solution nih.govresearchgate.net
Weight Average Molar Mass (Mw) RangeObserved BehaviorInferred Particle Structure
&lt; 100 kg mol-1Behaves as rigid rod particles. Scaling relationships are Rg ∝ Mw1.0 and [η] ∝ Mw1.7.Folded hairpin-like elongated rigid rod. The calculated average contour length is about twice the measured particle length.
&gt; 100 kg mol-1Behaves as semiflexible rods with a persistence length (lp) of ~100 nm.Semiflexible rods.

This observed structure is notably different from that of methyl cellulose with a similar DS, which exhibits rod-like behavior over a broad molar mass range. nih.gov This demonstrates that the addition of even a small number of hydroxypropyl groups (MS = 0.25) is effective in changing the particle structure and flexibility of the cellulose derivative in solution. nih.govresearchgate.net Concentrated aqueous solutions of hydroxypropyl cellulose can also form lyotropic liquid crystalline phases with a helicoidal structure. scispace.com

Advanced Chemical Applications of Hydroxypropyl Compounds in Research

Materials Science and Engineering Applications

In the realm of materials science and engineering, hydroxypropyl compounds are instrumental in the development of innovative materials with tailored functionalities. Their ability to act as multifunctional additives allows for the precise control of material properties, leading to advancements in polymers, coatings, and various chemical formulations.

Hydroxypropyl compounds are key building blocks in the synthesis of novel polymers and composites. Their chemical structure allows for further modification and cross-linking, enabling the creation of materials with enhanced mechanical strength, thermal stability, and specific functionalities.

Recent studies have also explored the use of nanocellulose in conjunction with hydroxypropyl cellulose (B213188) for wood consolidation, creating new composite materials for the preservation of historical artifacts. The addition of nanocellulose to the hydroxypropyl cellulose matrix has shown promising results in enhancing the mechanical strength of treated wood. researchgate.netresearchgate.net

A summary of the impact of hydroxypropyl compounds on polymer and composite properties is presented in the table below.

Property EnhancedHydroxypropyl Compound UsedApplication Area
FlexibilityHydroxypropyl Cellulose (HPC)Polymer Blends
Mechanical StrengthHydroxypropyl Cellulose with NanocelluloseWood Composites researchgate.netresearchgate.net
BiocompatibilityHydroxypropyl Methylcellulose (B11928114) (HPMC)Biomedical Polymers

The excellent film-forming ability of hydroxypropyl compounds is a cornerstone of their application in coatings across diverse industries. hpmcsupplier.comhpmcsupplier.com When dissolved in a suitable solvent and applied to a surface, these compounds form a thin, uniform, and often transparent film upon solvent evaporation. hpmcsupplier.comkimacellulose.com This film provides a protective barrier against environmental factors such as moisture, oxygen, and light. kimacellulose.commeskajoinway.com

In the pharmaceutical industry, Hydroxypropyl Methylcellulose (HPMC) is extensively used for tablet coatings. kimacellulose.commeskajoinway.com These coatings can mask unpleasant tastes, improve the stability of the active pharmaceutical ingredient, and even control the drug's release profile. kimacellulose.commeskajoinway.comhpmc.com The mechanical strength and flexibility of HPMC films, sometimes enhanced by combination with other polymers like hydroxyethyl (B10761427) cellulose, ensure the integrity of the coating during handling and transport. kimacellulose.comnih.gov

In the paint and coatings industry, HPMC and Hydroxypropyl Cellulose (HPC) contribute to the formation of durable and adhesive films. kimachemical.comsleochemicals.com They improve the flow and leveling of the paint, leading to a smoother finish. qianhaochem.comhpmcmanufacturer.com Furthermore, the film-forming properties of these compounds enhance the adhesion of the coating to the substrate, improving its longevity and resistance to wear and tear. hpmcsupplier.comkimachemical.com The versatility of hydroxypropyl compounds allows for their use in both water-based and solvent-based coating systems. kimachemical.com

The table below highlights key properties of films derived from hydroxypropyl compounds.

Film PropertyRelevant Hydroxypropyl CompoundIndustrial Application
Taste MaskingHydroxypropyl Methylcellulose (HPMC)Pharmaceuticals kimacellulose.commeskajoinway.comhpmc.com
Controlled ReleaseHydroxypropyl Methylcellulose (HPMC)Pharmaceuticals kimacellulose.commeskajoinway.comhpmc.com
AdhesionHydroxypropyl Cellulose (HPC), Hydroxypropyl Methylcellulose (HPMC)Paints & Coatings hpmcsupplier.comkimachemical.comqianhaochem.com
Mechanical StrengthHydroxypropyl Methylcellulose (HPMC)Pharmaceuticals, Coatings hpmcsupplier.comkimacellulose.comnih.gov
TransparencyHydroxypropyl Methylcellulose (HPMC)Food and Cosmetics Coatings kimacellulose.com

Hydroxypropyl compounds, particularly Hydroxypropyl Methylcellulose (HPMC), are indispensable additives in a multitude of chemical formulations, where they serve as thickeners, binders, and stabilizers. mikacelluloseether.comnbinno.comcelotech.com Their ability to control the rheology and consistency of a product is crucial for its performance and application. kimachemical.com

In the construction industry , HPMC is a vital component in dry-mix mortars, tile adhesives, plasters, and joint fillers. celotech.comcelotech.comkimachemical.com As a thickener, it increases the viscosity of the mortar, preventing sagging and improving workability. kimachemical.comhpmc.com Its water-retention properties are critical for ensuring the complete hydration of cement, which leads to enhanced strength and durability, and reduces the likelihood of cracking. celotech.comhpmc.com HPMC also acts as a binder, improving the adhesion of the mortar to various substrates. hpmc.comhpmcfactory.com

In paints and coatings , HPMC functions as a thickener to achieve the desired consistency, preventing dripping and spattering during application. kimachemical.comsleochemicals.comqianhaochem.com It also acts as a stabilizer, preventing the settling of pigments and other solid components, which ensures a uniform color and texture. kimachemical.comsleochemicals.com As a binder, HPMC enhances the adhesion of the paint to the surface. sleochemicals.comqianhaochem.com

In adhesives , hydroxypropyl compounds contribute to the desired viscosity and bonding strength. kimachemical.com Hydroxypropyl starch, for instance, is used in adhesive formulations to improve their stability and bonding characteristics. atamanchemicals.com

The table below summarizes the functions of hydroxypropyl compounds in various formulations.

FunctionHydroxypropyl CompoundApplicationKey Benefit
ThickenerHydroxypropyl Methylcellulose (HPMC)Construction Mortars, PaintsImproved workability, anti-sagging kimachemical.comsleochemicals.comqianhaochem.comcelotech.comkimachemical.comhpmc.com
BinderHydroxypropyl Methylcellulose (HPMC)Tile Adhesives, PaintsEnhanced adhesion sleochemicals.comqianhaochem.comhpmc.comhpmcfactory.com
StabilizerHydroxypropyl Methylcellulose (HPMC)Paints, EmulsionsPrevents settling of solids kimachemical.comsleochemicals.com
Water RetentionHydroxypropyl Methylcellulose (HPMC)Cement-based MaterialsImproved cement hydration, reduced cracking celotech.comkimachemical.comhpmc.com

The ability to precisely control the flow behavior, or rheology, of industrial products is critical for their performance, and hydroxypropyl compounds are key rheology modifiers. kimachemical.com Hydroxypropyl Methylcellulose (HPMC) and hydroxypropyl starch are widely used to impart specific rheological properties to a variety of formulations. kimachemical.comresearchgate.netqianhaochem.com

HPMC solutions typically exhibit pseudoplastic, or shear-thinning, behavior. kimachemical.comqianhaochem.comhpmcsupplier.com This means that their viscosity decreases as the shear rate increases. This property is highly advantageous in applications like paints and coatings, where the product should be thick at rest to prevent sagging, but flow easily during application with a brush or roller. kimachemical.comqianhaochem.com HPMC can also impart thixotropic properties, where the viscosity recovers over time after the shear stress is removed. kimachemical.comhpmcsupplier.com

In the construction industry, the rheological control provided by HPMC in mortars and plasters ensures good workability and ease of application. hpmc.com The addition of HPMC can transform the rheological characteristics of cement paste from shear-thinning to shear-thickening, depending on the concentration and grade of HPMC used. pw.edu.pl

Hydroxypropyl starch is another effective rheology modifier, used to control the viscosity of food products, adhesives, and drilling fluids. atamanchemicals.comresearchgate.netqianhaochem.com The degree of hydroxypropylation can be tailored to achieve the desired viscosity and stability in the final product. researchgate.nettechnion.ac.il

The following table outlines the rheological effects of hydroxypropyl compounds in industrial products.

Rheological PropertyHydroxypropyl CompoundIndustrial ApplicationBenefit
Shear-Thinning (Pseudoplasticity)Hydroxypropyl Methylcellulose (HPMC)Paints, CoatingsEasy application, reduced dripping kimachemical.comqianhaochem.comhpmcsupplier.com
ThixotropyHydroxypropyl Methylcellulose (HPMC)Coatings, AdhesivesStability at rest, flow under stress kimachemical.comhpmcsupplier.com
Viscosity ControlHydroxypropyl Methylcellulose (HPMC), Hydroxypropyl StarchMortars, Food Products, AdhesivesDesired consistency and workability kimachemical.comhpmc.comresearchgate.netqianhaochem.com
Yield StressHydroxypropyl Methylcellulose (HPMC)Gels, SuspensionsPrevention of flow under low stress kimachemical.com

In the field of biotechnology, hydroxypropyl compounds serve as effective sieving matrices for the separation of biomolecules, particularly DNA, through capillary electrophoresis. researchgate.net Hydroxypropyl methylcellulose (HPMC) is commonly used to create entangled polymer solutions that act as a size-selective medium. researchgate.netnih.govnih.gov

These solutions provide a physical network through which biomolecules migrate at different rates based on their size when an electric field is applied. nih.gov Smaller molecules navigate the polymer mesh more easily and thus travel faster than larger molecules. This technique offers an alternative to traditional gel electrophoresis, with advantages such as automation and faster separation times.

Research has shown that the concentration and molecular weight of the HPMC can be adjusted to optimize the separation of DNA fragments of different sizes. researchgate.netnih.gov The use of low-viscosity HPMC solutions has been found to be effective for the separation of a wide range of DNA sizes. nih.gov Furthermore, the addition of certain compounds, like glycerol, to the HPMC solution can enhance the separation performance. nih.gov

The table below summarizes the use of hydroxypropyl compounds in biomolecular separations.

ApplicationHydroxypropyl CompoundTechniquePrinciple of Separation
DNA SeparationHydroxypropyl Methylcellulose (HPMC)Capillary ElectrophoresisMolecular Sieving researchgate.netnih.govnih.gov
Biomolecule FractionationHydroxypropylmethylcelluloseEntangled Solution Capillary Electrophoresis (ESCE)Size-based migration through a polymer network nih.gov

Hydroxypropyl cellulose (HPC), often known by the trade name Klucel, is a valuable material in the field of conservation for the preservation of fragile materials like leather and wood. conservation-resources.co.ukconservationresources.comsussexconservationconsortium.co.ukcxdinternational.com As a chemical consolidant, it is used to strengthen and stabilize degraded objects, preventing further deterioration.

For the treatment of "red rot" in leather, a condition where the leather becomes powdery and weak, a solution of HPC in an organic solvent like ethanol (B145695) or isopropanol (B130326) is applied. conservation-resources.co.ukpreservationequipment.com The HPC penetrates the leather structure and, upon drying, forms a flexible and invisible internal support, binding the loose fibers together. preservationequipment.com

In wood conservation, HPC is used to consolidate fragile and degraded wood. researchgate.netresearchgate.netnottingham.ac.ukncsu.edu It can be applied as a solution to penetrate the wood's porous structure. The choice of solvent and the viscosity of the HPC solution are critical for achieving deep and effective penetration. sussexconservationconsortium.co.uk Research has also explored the combination of HPC with other materials, such as nanocellulose, to further enhance the consolidation effect. researchgate.netresearchgate.net HPC is favored by conservators due to its reversibility, which is a key principle in conservation ethics, meaning it can be removed in the future if necessary without damaging the original object.

The following table details the application of hydroxypropyl cellulose as a chemical consolidant.

Material to be PreservedHydroxypropyl CompoundCommon FormulationPurpose of Consolidation
Leather (with red rot)Hydroxypropyl Cellulose (Klucel G)Solution in ethanol or isopropanolStrengthens and stabilizes powdery leather conservation-resources.co.ukpreservationequipment.com
WoodHydroxypropyl Cellulose (Klucel G/E)Solution in water or organic solventsConsolidates fragile and degraded wood structure researchgate.netresearchgate.netsussexconservationconsortium.co.uknottingham.ac.ukncsu.edu
PaperHydroxypropyl Cellulose (Klucel G)Solution in propan-2-olCoheres loose fibers and adds strength sussexconservationconsortium.co.uk

Role in Green Chemistry and Sustainable Synthetic Processes

Hydroxypropyl compounds are increasingly recognized for their significant contributions to green chemistry, offering sustainable alternatives to conventional chemical processes. Their unique properties enable the development of more environmentally benign synthetic methodologies, particularly by facilitating reactions in aqueous media.

Enabling Chemical Reactions in Aqueous Media as a Solvent Alternative

A primary goal of green chemistry is the replacement of hazardous organic solvents with water. Hydroxypropyl derivatives, such as hydroxypropyl methylcellulose (HPMC), play a crucial role in this transition by creating hydrophobic microenvironments within an aqueous bulk phase. This allows for the solubilization and reaction of non-polar reactants that would otherwise be immiscible in water.

Research has demonstrated the utility of HPMC in facilitating "aqueous catalysis in hydrophobic pockets." In this approach, the alkyl ether side chains of HPMC form hydrophobic pockets that can initiate the formation of metal nanoparticles from corresponding metal salts. advanceseng.com These nanoparticles, stabilized within the HPMC structure, act as highly efficient catalysts for various organic transformations in water. advanceseng.com This methodology completely eliminates the need for organic solvents, not only in the reaction itself but also during product isolation, as impressive yields of up to 94% have been achieved by simple filtration. advanceseng.com This approach has been successfully applied to tandem click reactions for the synthesis of triazoles. advanceseng.com

Similarly, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been employed as a green co-solvent. The hydrophobic cavity of the cyclodextrin (B1172386) molecule can encapsulate non-polar guest molecules, thereby increasing their solubility in water. This has been effectively demonstrated in the extraction of polyphenols from waste orange peels. The use of an aqueous solution of HP-β-CD led to a significantly higher recovery of total polyphenols compared to conventional hydroethanolic extraction. mdpi.com

Table 1: Efficacy of Hydroxypropyl Compounds as Solvent Alternatives in Green Chemistry

Hydroxypropyl Compound Application Key Finding
Hydroxypropyl methylcellulose (HPMC) Tandem click reaction in water Achieved product yields of up to 94% without the use of organic solvents. advanceseng.com
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Extraction of polyphenols from orange peels Achieved a maximum total polyphenol recovery of 26.30 ± 1.49 mg gallic acid equivalents per gram of dry mass. researchgate.net

Environmental Chemistry Applications

In the field of environmental chemistry, hydroxypropyl compounds, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), have emerged as effective agents for the remediation of contaminated environmental matrices. Their ability to form inclusion complexes with a wide range of organic pollutants enhances their removal from soil and water.

Enhancing Desorption and Solubilization of Organic Contaminants in Environmental Matrices (e.g., PAHs in soil)

Persistent organic pollutants (POPs), such as polycyclic aromatic hydrocarbons (PAHs), are notoriously difficult to remove from soil and sediments due to their low aqueous solubility and strong adsorption to organic matter. HP-β-CD has been shown to significantly enhance the desorption and solubilization of these contaminants.

The mechanism involves the formation of water-soluble inclusion complexes where the hydrophobic PAH molecule is encapsulated within the cyclodextrin cavity. This effectively increases the apparent water solubility of the PAH, facilitating its transfer from the solid matrix to the aqueous phase. For instance, the aqueous solubility of fluoranthene (B47539) was increased 178-fold through complexation with a hydroxypropyl-β-cyclodextrin oligomer. researchgate.net Studies have shown that HP-β-CD is effective in removing sorbed phenanthrene (B1679779) from subsurface environments. cam.ac.uk The use of HP-β-CD solutions in soil washing has been shown to be a promising cleanup strategy for PAH-contaminated soils.

Table 2: Enhanced Solubilization and Removal of PAHs using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Contaminant Environmental Matrix HP-β-CD Application Result
Fluoranthene Water Complexation with HP-β-CD oligomer 178-fold increase in aqueous solubility. researchgate.net
Phenanthrene Soil Soil flushing with HP-β-CD solution Effective removal of sorbed phenanthrene. cam.ac.uk
Hexachlorobenzene (HCB) Sediment Enhanced electrokinetic remediation Nearly 40% removal efficiency with a 20% HP-β-CD solution. researchgate.net
Pyrene (B120774) Contaminated Soil Bioaugmentation with bacterial consortium and HP-β-CD Degradation rate increased from 17.33% to 60.32% in three weeks. nih.gov

Facilitating Biodegradation of Persistent Pollutants in Contaminated Systems

The low bioavailability of persistent pollutants is a major limiting factor in their microbial degradation. By increasing the aqueous concentration of these contaminants, HP-β-CD can enhance their accessibility to microorganisms, thereby facilitating their biodegradation.

The addition of HP-β-CD to contaminated soil slurries has been shown to significantly lower the biodegradation endpoints for most PAHs and phenolic compounds. mdpi.com This suggests that the primary limitation for biodegradation is the availability of the contaminants to the degrading microorganisms, a barrier that HP-β-CD helps to overcome. mdpi.com In some cases, the combination of HP-β-CD with bioaugmentation (the introduction of specific microorganisms) can lead to even higher degradation rates. For example, the degradation of phenanthrene in a soil slurry increased from 22.58% in the control to 78.21% when a bacterial consortium was used in conjunction with HP-β-CD. nih.gov Similarly, the degradation of pyrene increased from 17.33% to 60.32% under the same conditions. nih.gov Research has also shown that HP-β-CD can reduce the content of 4-ring PAHs like pyrene and fluoranthene by up to 48% and 43%, respectively. advanceseng.com

Table 3: Enhanced Biodegradation of Persistent Organic Pollutants with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Pollutant System Treatment Degradation Enhancement
Phenanthrene Soil Slurry Bioaugmentation with bacterial consortium + HP-β-CD Degradation increased from 22.58% to 78.21%. nih.gov
Pyrene Soil Slurry Bioaugmentation with bacterial consortium + HP-β-CD Degradation increased from 17.33% to 60.32%. nih.gov
Pyrene Contaminated Soil HP-β-CD amendment Up to 48% degradation achieved. advanceseng.com
Fluoranthene Contaminated Soil HP-β-CD amendment Up to 43% degradation achieved. advanceseng.com

Environmental and Process Considerations in Hydroxypropyl Compound Chemistry

Environmental Impact of Manufacturing Processes

The manufacturing of hydroxypropyl compounds, while producing valuable materials for numerous industries, necessitates careful management of its environmental footprint. The production processes can lead to the generation of organic solvents, wastewater, and volatile organic compound (VOC) emissions, all of which require robust control measures to minimize their impact on the environment.

Generation and Management of Organic Solvents and Wastewater

The synthesis of hydroxypropyl cellulose (B213188) and its derivatives often involves the use of organic solvents as a reaction medium to create a slurry that is easier to handle. Depending on the specific process, these solvents can include alcohols or hydrocarbons. The wastewater generated from these processes, particularly from cellulose ether production, is characterized by high salinity and the presence of inhibitory substances that can be harmful to microbial life if not properly treated.

Wastewater from the secondary washing stage in cellulose ether production can have a significant chemical oxygen demand (COD) and salt content. For instance, initial discharge may have a COD of 33,000 mg/L and a salt content of 6-7%, while a subsequent discharge might have a COD of 10,000 mg/L. The combined wastewater can have a salinity of around 5% and a COD of approximately 23,500 mg/L. The primary salt is typically sodium chloride, and the wastewater can also contain organic compounds such as chloromethane and epichlorohydrin, which are inhibitory to microorganisms.

Effective management of this wastewater is crucial. A common approach involves a multi-step treatment process:

Pre-treatment: This stage can involve the recycling of residual sludge, which can help in the removal of suspended solids and some harmful substances through coagulation.

Anaerobic Hydrolysis: This step is primarily for the acidification and hydrolysis of toxic substances.

Aerobic Treatment: This stage degrades the organic acids produced during anaerobic hydrolysis.

Advanced Treatment: This can involve processes like evaporation and condensation to separate salts and further purify the water.

Due to the high salinity, biofilm processes are often preferred over activated sludge systems as they offer better resistance to shock loads and higher treatment efficiency. The selection of halophilic (salt-tolerant) microorganisms that are also resistant to the specific etherifying agents used in production is key to the success of biological treatment methods.

ParameterConcentration RangeTreatment Method
Chemical Oxygen Demand (COD) 10,000 - 33,000 mg/LAnaerobic Hydrolysis, Aerobic Treatment
Salinity (as NaCl) 5 - 7%Biofilm process with halophilic microorganisms
Inhibitory Substances Varies (e.g., chloromethane, epichlorohydrin)Anaerobic Hydrolysis
Suspended Solids VariesCoagulation with residual sludge

Emissions Control and Reduction of Volatile Organic Compounds (VOCs)

Volatile Organic Compounds (VOCs) are emitted from various stages of the chemical manufacturing process, including from process vents and storage tanks. Given their potential to contribute to the formation of ground-level ozone and other air quality issues, controlling VOC emissions is a critical aspect of environmental management in the production of hydroxypropyl compounds.

Several technologies are employed for the abatement of VOCs, with thermal and catalytic oxidation being two of the most effective and widely used methods.

Thermal Oxidizers: These systems destroy VOCs by exposing them to high temperatures, typically in the range of 1,400 to 2,200°F, which breaks them down into carbon dioxide and water. The destruction and removal efficiency (DRE) of modern thermal oxidizers can be very high, often exceeding 99%. The efficiency of a thermal oxidizer is dependent on temperature, residence time, and the degree of mixing. For example, to achieve 99% destruction of toluene with a 0.5-second residence time, a temperature of 1372°F is required.

Catalytic Oxidizers: These systems use a catalyst to facilitate the oxidation of VOCs at much lower temperatures than thermal oxidizers, typically between 650°F and 1000°F. This results in lower fuel consumption and reduced formation of secondary pollutants like NOx. The DRE of catalytic oxidizers can also be up to 99%. However, the catalyst can be susceptible to poisoning by certain compounds in the waste stream, which can reduce its effectiveness over time. Regular testing of catalyst activity is therefore important.

The choice between a thermal and a catalytic oxidizer depends on various factors, including the specific VOCs being treated, their concentration, and the presence of potential catalyst poisons.

TechnologyOperating TemperatureDestruction and Removal Efficiency (DRE)Key Considerations
Regenerative Thermal Oxidizer (RTO) 1,500 - 1,800°FUp to 99%+High thermal energy recovery (up to 97%)
Recuperative Thermal Oxidizer 1,400 - 2,200°FUp to 99%+Lower initial cost than RTOs
Catalytic Oxidizer 650 - 1,000°FUp to 99%Lower energy consumption, potential for catalyst deactivation

Investment in Environmental Protection Equipment in Production

In 2023, the EU27 chemical industry's capital spending was €32.1 billion. A significant portion of such investments is directed towards sustainability-related initiatives. Over the last five years, it is estimated that the chemical industry has invested between US90 billion in new plants that produce sustainability-related products.

The cost of pollution control equipment can be substantial. For example, the total annualized costs for chemical control in the private sector were estimated to be in the hundreds of millions of dollars in the past and are projected to increase. These costs include both the capital investment in equipment and the ongoing operational and maintenance expenses.

Investing in high-quality personal protective equipment (PPE) is another important aspect of environmental and worker safety. While discount PPE may seem like a cost-saving measure, investing in higher-quality gear can lead to long-term savings by reducing injuries, ensuring compliance, and improving durability.

Raw Material Sourcing and Sustainability of Cellulose and Propylene (B89431) Oxide

The sustainability of hydroxypropyl compounds is intrinsically linked to the sourcing of their primary raw materials: cellulose and propylene oxide.

Cellulose: Cellulose, a natural polymer, is primarily sourced from wood pulp. The sustainability of cellulose production hinges on responsible forest management practices. To this end, many companies in the industry adhere to strict wood and pulp sourcing policies. These policies often prohibit the use of wood from ancient and endangered forests and promote the use of materials from certified sources.

Key certification schemes for sustainable forestry include:

Forest Stewardship Council (FSC®): This certification ensures that forests are managed in an environmentally appropriate, socially beneficial, and economically viable manner.

Programme for the Endorsement of Forest Certification (PEFC™): This is a global alliance of national forest certification systems that promotes sustainable forest management through independent third-party certification.

Leading producers of cellulose-based products often report that over 99% of the wood and pulp they use is certified by these schemes or controlled in line with their standards.

Propylene Oxide: Propylene oxide is a key chemical intermediate traditionally produced through processes that can have significant environmental impacts. However, there is a growing trend towards more sustainable production methods. The Hydrogen Peroxide to Propylene Oxide (HPPO) process is a notable example of a greener technology. Compared to conventional methods, the HPPO process offers several advantages, including a lower carbon footprint and the generation of water as the only major byproduct.

Degradation and Environmental Fate of Hydroxypropylated Polymers

The environmental fate of hydroxypropylated polymers, such as hydroxypropyl cellulose (HPC) and hydroxypropyl methylcellulose (B11928114) (HPMC), is a crucial aspect of their environmental profile. As water-soluble polymers, their behavior in aquatic and terrestrial environments is of particular interest.

The biodegradability of these polymers is influenced by their chemical structure, particularly the degree of substitution (DS) of the hydroxypropyl groups. In general, the introduction of these substituent groups can make the cellulose backbone less accessible to the enzymes produced by microorganisms, which can slow down the rate of biodegradation compared to unmodified cellulose.

Studies have shown that HPMC is biodegradable, but the process can be slow, taking months or even years in the natural environment. The rate of degradation is dependent on various environmental factors, including:

Temperature: Higher temperatures generally lead to faster degradation rates.

Moisture: Adequate moisture is essential for microbial activity.

Microbial Population: The presence of a diverse and active microbial community is necessary for biodegradation.

pH: The pH of the environment can affect both microbial activity and the chemical stability of the polymer.

In a soil compost environment at 60°C, cellulose can mineralize at a rate of about 3% per day, while HPMC degrades more slowly. In wastewater at 30°C, mineralization rates are generally an order of magnitude slower than in compost.

The degradation of cellulose and its derivatives typically proceeds through a series of steps:

Depolymerization: Enzymes such as endoglucanases randomly break the polymer chains into smaller fragments.

Hydrolysis: Exoglucanases and β-glucosidases then break down these smaller fragments into glucose.

Mineralization: Microorganisms then utilize the glucose, ultimately converting it to carbon dioxide, water, and biomass.

For hydroxypropylated polymers, a rate-limiting step is often the enzymatic removal of the substituent groups to expose the cellulose backbone.

The environmental fate of these polymers in aquatic systems is also influenced by their tendency to adsorb to suspended solids and sediments. This adsorption can reduce their bioavailability and further slow down the degradation process.

PolymerEnvironmentDegradation Rate/TimeFactors Influencing Degradation
Cellulose Soil Compost (60°C)~3% per day (initial rate)Temperature, moisture, microbial activity
Hydroxypropyl Methylcellulose (HPMC) Natural EnvironmentMonths to yearsDegree of substitution, temperature, pH, microbial population
Hydroxypropyl Methylcellulose (HPMC) Suitable microbial active environmentA few months to a yearPresence of active microorganisms
Carboxymethyl Cellulose (CMC) (DS=0.7) Soil Compost (60°C)~1% per day (initial rate)Degree of substitution

Q & A

Q. What are the key physicochemical properties of hydroxypropylene that influence its reactivity in synthetic chemistry applications?

this compound's reactivity is primarily governed by its hydroxyl group position, steric hindrance, and electronic effects. Researchers should characterize these properties using techniques like NMR (for structural elucidation), IR spectroscopy (to confirm functional groups), and computational methods (e.g., DFT for electronic effects) . Comparative studies with analogous compounds (e.g., propanediol isomers) can isolate the impact of specific structural features .

Q. How can researchers design initial experiments to assess this compound’s stability under varying pH conditions?

A controlled experimental setup should include:

  • pH ranges: Test acidic (pH 2–5), neutral, and basic (pH 8–11) conditions.
  • Analytical methods: Use HPLC to quantify degradation products and kinetic modeling to determine half-life .
  • Control variables: Temperature (e.g., 25°C vs. 40°C) and ionic strength . Document inconsistencies in degradation pathways (e.g., unexpected oxidation products) and validate findings with triplicate runs .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported catalytic efficiency for this compound-based polymer synthesis?

Discrepancies often arise from variations in:

  • Catalyst loading: Compare studies using <1% vs. >5% catalyst concentrations.
  • Reaction medium: Polar aprotic solvents (e.g., DMF) may favor side reactions versus non-polar solvents .
  • Characterization limits: GPC data alone may overlook branching; supplement with MALDI-TOF for precise polymer topology analysis . Propose a meta-analysis framework to harmonize data, emphasizing statistical rigor (e.g., ANOVA for cross-study variance) .

Q. How can researchers optimize this compound derivatization for targeted bioactivity while minimizing byproducts?

Advanced strategies include:

  • Protecting group chemistry: Temporarily block hydroxyl groups to direct regioselectivity (e.g., silyl ethers) .
  • High-throughput screening: Use automated platforms to test >100 reaction conditions (solvent, catalyst, temperature) .
  • Byproduct analysis: Employ LC-MS/MS to trace undesired products and refine reaction pathways . Document trade-offs (e.g., yield vs. purity) and validate scalability with microreactor trials .

Methodological Guidance

Q. What statistical approaches are critical for interpreting contradictory bioavailability data in this compound drug-delivery studies?

  • Multivariate regression: Account for variables like molecular weight, partition coefficients (log P), and in vitro release rates .
  • Sensitivity analysis: Identify outliers due to assay variability (e.g., Caco-2 cell vs. in vivo models) .
  • Meta-regression: Pool data from ≥5 studies to assess publication bias or methodological heterogeneity . Report confidence intervals and effect sizes to contextualize discrepancies .

Q. How should researchers structure a literature review to address gaps in this compound’s environmental impact assessments?

  • Taxonomy of studies: Categorize by matrix (soil, water, air) and degradation mechanisms (photolysis, microbial) .
  • Critical appraisal: Use tools like AMSTAR-2 to evaluate bias in existing LC50 or bioaccumulation data .
  • Prioritize gaps: Highlight understudied areas (e.g., long-term ecotoxicity in freshwater ecosystems) . Synthesize findings in a table comparing methodologies, sample sizes, and detection limits .

Tables for Data Synthesis

Table 1: Common Analytical Techniques for this compound Characterization

TechniqueApplicationLimitationsKey References
NMRStructural confirmationLow sensitivity for trace impurities
HPLC-MSDegradation profilingRequires derivatization for polar metabolites
DFTReactivity predictionAssumes gas-phase conditions

Table 2: Strategies to Mitigate Synthesis Challenges

ChallengeSolutionEvidence
Low yield in esterificationUse Dean-Stark trap for water removal
Polymer polydispersityEmploy living polymerization techniques

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.